Astersaponin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

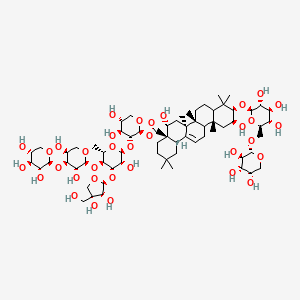

Astersaponin A is a type of triterpene glycoside . It is derived from the Aster tataricus plant . The molecular formula of this compound is C67H108O34 .

Synthesis Analysis

This compound can be isolated from the EtOH extract of Aster koraiensis . The structure of this compound was characterized by spectroscopic methods, ECD calculation, and acid hydrolysis .Molecular Structure Analysis

The molecular structure of this compound was identified through MS and 1D NMR spectroscopic data . The triterpenoid saponin was identified as Astersaponin I .Chemical Reactions Analysis

This compound was isolated from the EtOH extract of Aster koraiensis . The structure of this compound was characterized by spectroscopic methods, ECD calculation, and acid hydrolysis .Physical and Chemical Properties Analysis

This compound has a molecular weight of 1456.672 . It has a melting point of 223–224°C (in aq. MeOH) . The optical rotation is [α]23D -44.4° (c 1.1, MeOH) .Wissenschaftliche Forschungsanwendungen

1. Neurodegenerative Disease Applications

Astersaponin A, particularly in the form of Astersaponin I, shows promising applications in the treatment of neurodegenerative diseases. Research has indicated its role in inducing autophagy, a self-degradative process critical for balancing sources of energy at critical times in development and in response to nutrient stress. This autophagy induction could be beneficial in neurodegenerative diseases like Parkinson's disease. Astersaponin I has been found to significantly increase the expression of LC3-II in SH-SY5Y cells, indicating autophagy induction (Kwon et al., 2019). Further studies have explored the neuroprotective effects of Astersaponin I on in vitro and in vivo Parkinson's disease models, suggesting its potential as a therapeutic candidate (Zhang et al., 2021).

2. Anti-inflammatory and Immunomodulatory Effects

This compound has shown potential in exerting anti-inflammatory effects. Research on the roots of Aster tataricus, containing astersaponins, revealed significant expectorant, antitussive, and anti-inflammatory effects, suggesting the role of astersaponins in these activities (Yu et al., 2015). Another study found that aster saponins exhibited potential anti-inflammatory activities by inhibiting nitric oxide formation in murine macrophages (Su et al., 2019).

3. Antioxidant and Anti-cancer Properties

Saponins, including this compound, have been associated with antioxidant and anti-cancer properties. Research highlights the roles of dietary saponins, including this compound, in cancer prevention and inhibition through mechanisms such as apoptosis, autophagy, cell cycle arrest, anti-proliferation, anti-metastasis, and anti-angiogenesis (Zhou et al., 2021). The potential of this compound in activating transcriptional pathways such as the NSAID-activated gene, which possesses anticarcinogenic and proapoptotic properties, has also been explored (Auyeung et al., 2009).

4. Role in Triterpene Biosynthesis and Biological Activities

This compound, as a triterpene, contributes to the diverse group of triterpenes found in plants. These compounds are involved in surface waxes, membranes, and potentially act as signaling molecules. The complex biosynthesis and diverse biological activities of triterpenes, including saponins like this compound, have been a subject of research, highlighting their applications in food, health, and industrial biotechnology sectors (Thimmappa et al., 2014).

Wirkmechanismus

Astersaponin A has been found to have antiviral properties. It inhibits SARS-CoV-2 infection by blocking membrane fusion, which allows the viruses to invade the host cells . It has been proposed that this compound can be a broad-spectrum antiviral agent against the current COVID-19 pandemic and future outbreaks of novel viral pathogens .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10R,11S,12aR,14bS)-5,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H108O34/c1-25-47(96-55-45(83)48(32(73)21-90-55)97-54-43(81)38(76)30(71)19-89-54)49(98-59-51(85)66(87,23-68)24-93-59)46(84)57(94-25)99-50-39(77)31(72)20-91-58(50)101-60(86)67-14-13-61(2,3)15-27(67)26-9-10-35-63(6)16-28(69)52(62(4,5)34(63)11-12-64(35,7)65(26,8)17-36(67)74)100-56-44(82)41(79)40(78)33(95-56)22-92-53-42(80)37(75)29(70)18-88-53/h9,25,27-59,68-85,87H,10-24H2,1-8H3/t25-,27-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJUSXGOFMUXCB-HGJJLTKJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]([C@@]5(C[C@H]4O)C)(CCC7[C@@]6(C[C@@H]([C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H108O34 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2752494.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide](/img/structure/B2752496.png)

![3-(4-Chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2752498.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752499.png)

![(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2752503.png)

![3-Benzyl-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2752504.png)

![4-Imidazol-1-ylthieno[3,2-c]pyridine](/img/structure/B2752512.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2752513.png)